

Inavolisib: Drug Interactions & Clinical Safety Profile

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Compound Focus: Inavolisib

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The table below summarizes the known drug interaction and safety data for **inavolisib**.

Category	Details
Total Drug Interactions [1]	222
Major Interactions [1]	50
Moderate Interactions [1]	172
Disease Interactions [1]	3

| **Common Adverse Events (AEs)** (Incidence $\geq 20\%$) [2] [3] | Cytopenias (e.g., neutropenia), Hyperglycemia, Stomatitis, Diarrhea, Nausea, Decreased appetite, Fatigue, Headache, Rash, Various laboratory abnormalities (e.g., hypokalemia, elevated ALT) | | **Serious Warnings** [2] [3] | Hyperglycemia, Diarrhea, Stomatitis, Embryo-fetal toxicity | | **Median Time to Onset of Key AEs** [3] | Hyperglycemia: 7 days; Stomatitis: 13 days; Diarrhea: 15 days |

Key Safety Considerations & Contraindications

While no specific contraindications are listed in the available resources, the following disease interactions and patient conditions require extreme caution [1] [3]:

- **Hyperglycemia:** Severe hyperglycemia can occur. Safety in patients with type 1 or type 2 diabetes requiring ongoing treatment is not established. **Management** involves rigorous glucose monitoring and the use of antihyperglycemic medications [3].
- **Stomatitis:** Severe mouth sores have been reported. **Management** includes the use of corticosteroid-containing mouthwash for prophylaxis or treatment, and dose modifications for more severe cases [3].
- **Diarrhea:** Can be severe, leading to dehydration and acute kidney injury. **Management** involves increased fluid intake, antidiarrheal medications, and dose adjustments [3].
- **Embryo-Fetal Toxicity:** Can cause fetal harm. **Management** requires verifying pregnancy status and ensuring the use of effective non-hormonal contraception during and after treatment [3].

Clinical Trial Safety Data Overview

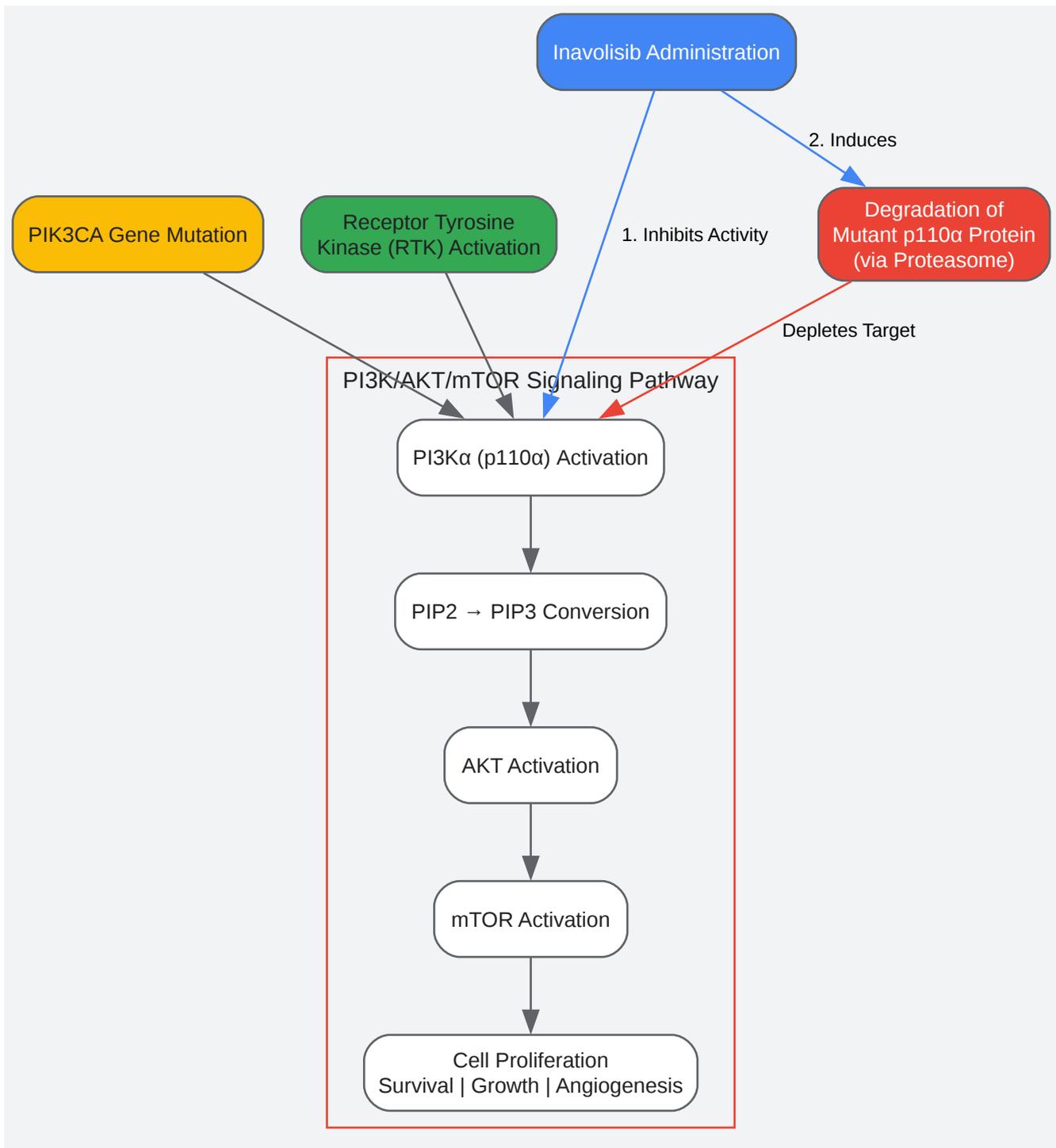
The following table presents selected safety data from the phase I/Ib study (GO39374), which evaluated **inavolisib** both as a single agent and in combination with other therapies (like palbociclib and fulvestrant) in 190 patients with PIK3CA-mutated advanced breast cancer [4].

Safety Parameter	Incidence (n=190)
Any Treatment-Related AE	181 (95.3%)
Grade 3-5 Treatment-Related AEs	107 (56.3%)
AEs Leading to Inavolisib Withdrawal	5 (2.6%)
AEs Leading to Dose Reduction/Interruption	103 (54.2%)
Hyperglycemia (grouped term)	129 (67.9%)
Diarrhea (grouped term)	124 (65.3%)
Stomatitis (grouped term)	93 (48.9%)
Rash (grouped term)	47 (24.7%)

Conclusions from the trial: The study found that hyperglycemia, diarrhea, and stomatitis typically occurred early in treatment. These side effects were manageable with supportive measures and/or dose modifications of **inavolisib** [4]. The safety profile was considered **manageable**, supporting the ongoing clinical development of the drug [4].

Mechanism of Action Diagram

The DOT code below illustrates the mechanism of action of **inavolisib**, a highly selective PI3K α inhibitor.



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Diagram 1: **Inavolisib**'s dual mechanism of action involves inhibiting PI3Kα activity and inducing the degradation of the mutant p110α protein [5].

FAQ for Research & Development

Q1: What is the clinical evidence supporting inavolisib's efficacy? The phase III INAVO120 trial demonstrated that adding **inavolisib** to palbociclib and fulvestrant significantly improved outcomes. It extended median **Progression-Free Survival (PFS)** to 17.2 months versus 7.3 months with placebo, and improved **Overall Survival (OS)** to 34 months versus 27 months, reducing the risk of death by 33% [6].

Q2: How should key adverse events (AEs) be managed in a clinical trial setting? Based on the phase I/Ib study, here are recommended protocols [4] [2]:

- **Hyperglycemia:** Manage with oral antihyperglycemic agents (e.g., metformin). Implement a strict glucose monitoring schedule: fast every 3 days in Week 1, weekly for the next 3 weeks, then every 2 weeks for 8 weeks, and periodically thereafter [2] [3].
- **Diarrhea:** Manage with common antidiarrheal medications and encourage increased fluid intake [4].
- **Stomatitis:** Manage with supportive measures like dexamethasone mouthwash [4] [2].

Q3: Are there any specific handling requirements for inavolisib? Yes. **Inavolisib** is considered a **potentially hazardous drug** per the National Institute for Occupational Safety and Health (NIOSH) definition. Researchers must follow appropriate safe handling precautions [2].

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